GPR84 antagonist 8, identified as a potent antagonist of the G protein-coupled receptor GPR84, has garnered interest for its potential therapeutic applications. GPR84 is implicated in various inflammatory conditions, making its antagonists valuable in drug development. This compound belongs to a class of 1,2,4-triazine derivatives and has been characterized for its high affinity and selectivity towards human GPR84.
The discovery and characterization of GPR84 antagonist 8 stem from extensive research involving high-throughput screening and structure-activity relationship studies. Notably, the compound was developed through systematic modifications of lead structures identified in previous studies, such as those reported in the literature on GPR84 antagonists .
GPR84 antagonist 8 is classified under small molecule pharmaceuticals targeting G protein-coupled receptors. It specifically inhibits the activity of GPR84, which plays a role in mediating pro-inflammatory responses. The compound's efficacy is linked to its ability to modulate signaling pathways associated with various diseases, including metabolic disorders and chronic inflammation.
The synthesis of GPR84 antagonist 8 involves several key steps that include the formation of the triazine core structure. The general synthetic strategy utilized hydrazides derived from commercially available esters, which were refluxed with hydrazine in ethanol to yield the desired intermediates. These intermediates were then reacted with symmetrical and unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid to form the triazine derivatives .
The synthesis process is characterized by:
GPR84 antagonist 8 features a complex molecular structure characterized by a 1,2,4-triazine core substituted with various aryl groups. The structural formula includes multiple functional groups that enhance its binding affinity to the target receptor.
The molecular weight and specific structural properties have been determined through techniques such as X-ray crystallography and NMR spectroscopy. These analyses provide insights into the three-dimensional arrangement of atoms within the compound, crucial for understanding its interaction with GPR84 .
During its synthesis, GPR84 antagonist 8 undergoes several chemical reactions:
The reactions are typically monitored using chromatographic techniques to ensure high purity and yield of the final product. Reaction conditions such as temperature, time, and solvent choice are optimized based on preliminary experiments .
GPR84 antagonist 8 exerts its pharmacological effects by binding competitively to the GPR84 receptor, thereby inhibiting its activation by endogenous ligands such as medium-chain fatty acids. This competitive inhibition prevents downstream signaling pathways associated with inflammation.
Binding assays have demonstrated that GPR84 antagonist 8 possesses a low nanomolar affinity for human GPR84, with an estimated value indicating strong receptor interaction . Functional assays further confirm its ability to reduce intracellular signaling events mediated by GPR84 activation.
GPR84 antagonist 8 is characterized by:
Key chemical properties include:
Relevant data regarding these properties are crucial for formulation development and handling during research applications .
GPR84 antagonist 8 has potential applications in:
The ongoing research into this compound aims to elucidate its full therapeutic potential and optimize its pharmacological profile for clinical use .
G protein-coupled receptor 84 activation initiates multiple intracellular signaling cascades that amplify inflammatory responses. As a Gαi-coupled receptor, G protein-coupled receptor 84 engagement reduces intracellular cyclic adenosine monophosphate levels while simultaneously activating phosphoinositide 3-kinase and mitogen-activated protein kinase pathways. These signaling events converge on key transcription factors that drive the expression of proinflammatory mediators. In macrophages exposed to lipopolysaccharide or other inflammatory stimuli, G protein-coupled receptor 84 activation (via agonist 6-n-octylaminouracil) significantly enhances phosphorylation of extracellular signal-regulated kinase, protein kinase B, and nuclear factor kappa-light-chain-enhancer of activated B cells subunit p65, leading to upregulated expression of tumor necrosis factor alpha, interleukin-6, monocyte chemoattractant protein-1, and other cytokines [1] [2] [7].
The critical role of G protein-coupled receptor 84 in myeloid cell function extends beyond cytokine production. Activation promotes phagocytic activity and chemotaxis in macrophages and neutrophils, contributing to inflammatory cell infiltration in tissues. In concanavalin A-induced immune-mediated liver injury models, G protein-coupled receptor 84 deficiency substantially reduces Kupffer cell activation and monocyte (CD11b⁺Ly6ClowLy6G⁻) infiltration into liver tissue. Mechanistically, G protein-coupled receptor 84 knockout mice exhibit significantly lower phosphorylation levels of signal transducer and activator of transcription 3, extracellular signal-regulated kinase, c-Jun N-terminal kinase, p38 mitogen-activated protein kinase, and nuclear factor kappa-light-chain-enhancer of activated B cells p65 following inflammatory challenge compared to wild-type controls. This broad suppression of proinflammatory signaling pathways directly links G protein-coupled receptor 84 activity to the amplification loop of immune-mediated tissue damage [1] [7].
Table 1: Key Proinflammatory Signaling Pathways Modulated by G Protein-Coupled Receptor 84 Activity
Signaling Molecule | Activation State in GPR84 Activation | Downstream Effects | Experimental Model |
---|---|---|---|
Extracellular Signal-Regulated Kinase | Increased phosphorylation | Enhanced cytokine/chemokine production | Bone marrow-derived macrophages [2] |
Protein Kinase B | Increased phosphorylation | Cell survival, metabolic reprogramming | Lipopolysaccharide-stimulated macrophages [2] [7] |
Nuclear Factor Kappa B p65 | Increased nuclear translocation | Transcriptional upregulation of TNFα, IL-6, MCP-1 | Concanavalin A-induced hepatitis [1] |
Signal Transducer and Activator of Transcription 3 | Increased phosphorylation | Promotion of proinflammatory macrophage polarization | Tumor-associated macrophages [7] |
Signal Transducer and Activator of Transcription 1 | Increased phosphorylation | Proinflammatory macrophage differentiation | Cancer immunotherapy models [7] |
Recent evidence reveals additional complexity in G protein-coupled receptor 84 signaling, including pathway-selective (biased) agonism. Different agonists demonstrate varying efficiencies in G protein coupling versus β-arrestin recruitment, influencing downstream functional outcomes. For example, the biased agonist designated DL-175 induces similar phagocytotic activity but reduced chemotaxis compared to 6-n-octylaminouracil in macrophages. This highlights the potential for precise pharmacological intervention using antagonists like G protein-coupled receptor 84 antagonist 8 to selectively disrupt detrimental inflammatory pathways while preserving beneficial immune functions [3] [6].
G protein-coupled receptor 84 antagonist 8 exhibits target-specific inhibition in cellular assays. In G protein-coupled receptor 84-transfected Chinese hamster ovary cells, G protein-coupled receptor 84 antagonist 8 concentration-dependently reverses 6-n-octylaminouracil-mediated decreases in cyclic adenosine monophosphate production. Furthermore, in bone marrow-derived macrophages pretreated with G protein-coupled receptor 84 antagonist 8 (10 μM) before 6-n-octylaminouracil exposure, the compound partially but significantly blocks 6-n-octylaminouracil-induced phosphorylation of protein kinase B and extracellular signal-regulated kinase. This confirms its mechanism as a direct G protein-coupled receptor 84 antagonist that disrupts proximal signaling events, thereby preventing downstream inflammatory cascade activation [5].
The overexpression of G protein-coupled receptor 84 in inflamed tissues provides a strong rationale for therapeutic targeting. In immune-mediated liver injury, concanavalin A challenge induces significant upregulation of G protein-coupled receptor 84 messenger ribonucleic acid (peaking at 2 hours) and protein (time-dependent increase) in hepatic tissue. This elevated expression correlates directly with disease severity, as G protein-coupled receptor 84 knockout mice exhibit markedly reduced serum alanine transaminase/aspartate transaminase levels, diminished histological damage, and decreased hepatocyte apoptosis compared to wild-type controls following concanavalin A administration. Similar overexpression patterns occur in models of endotoxemia, hyperglycemia, and hypercholesterolemia, positioning G protein-coupled receptor 84 as a common pathogenic factor across multiple inflammatory conditions [1] [2].
In oncology, G protein-coupled receptor 84 exhibits tumor-promoting effects through immune modulation. Single-cell ribonucleic acid sequencing analyses reveal that G protein-coupled receptor 84 is predominantly overexpressed on myeloid-derived suppressor cells within tumor microenvironments. These G protein-coupled receptor 84-positive myeloid-derived suppressor cells drive immunosuppression by inhibiting programmed death-ligand 1 degradation in lysosomes, thereby sustaining programmed death-ligand 1-mediated suppression of cluster of differentiation 8-positive T-cell function. Importantly, granulocyte colony-stimulating factor and granulocyte-macrophage colony-stimulating factor induce G protein-coupled receptor 84 expression through the signal transducer and activator of transcription 3/CCAAT-enhancer-binding protein beta pathway, establishing a direct link between tumor-derived factors and G protein-coupled receptor 84-mediated immunosuppression. Consequently, G protein-coupled receptor 84-positive myeloid-derived suppressor cells accumulate prominently in anti-programmed cell death protein 1 therapy-resistant patients, and high G protein-coupled receptor 84 expression signatures correlate negatively with overall survival in immunotherapy-treated cohorts [4] [7].
Table 2: Preclinical Evidence Supporting G Protein-Coupled Receptor 84 Antagonism in Immune Disorders
Disease Context | Key Findings with GPR84 Targeting | Mechanistic Insights | Reference |
---|---|---|---|
Immune-Mediated Liver Injury | Reduced serum transaminases, diminished apoptosis, attenuated histopathological damage | Suppressed Kupffer cell activation; decreased phosphorylation of signal transducer and activator of transcription 3, extracellular signal-regulated kinase, c-Jun N-terminal kinase, p38, nuclear factor kappa B | [1] |
Solid Tumors (Esophageal, Melanoma, Lung) | Reduced myeloid-derived suppressor cell accumulation; enhanced cluster of differentiation 8-positive T-cell infiltration and activation; synergism with anti-PD-1 therapy | Inhibition of programmed death-ligand 1 stabilization; blockade of granulocyte colony-stimulating factor/granulocyte-macrophage colony-stimulating factor → signal transducer and activator of transcription 3 → G protein-coupled receptor 84 axis | [4] [7] |
Cancer Immunotherapy Resistance | Reversal of anti-programmed cell death protein 1 resistance; improved survival | Reduced G protein-coupled receptor 84-positive myeloid-derived suppressor cells in tumor microenvironment; restoration of cluster of differentiation 8-positive T-cell function | [4] |
Macrophage Polarization | Shift from pro-tumorigenic to anti-tumorigenic phenotypes | Enhanced signal transducer and activator of transcription 1 pathway activation; increased expression of cluster of differentiation 40, cluster of differentiation 80, cluster of differentiation 86, human leukocyte antigen - DR alpha | [7] |
The cellular specificity of G protein-coupled receptor 84 expression offers a therapeutic advantage for targeted immunomodulation. Unlike broadly expressed immune checkpoints, G protein-coupled receptor 84 expression under homeostatic conditions is relatively restricted. Flow cytometry analyses across multiple tumor models confirm that G protein-coupled receptor 84 protein is predominantly restricted to myeloid-derived suppressor cells and tumor-associated macrophages within the tumor microenvironment (>90%), with minimal expression on B cells, T cells, or natural killer cells (<5%). This myeloid-selective expression profile suggests that pharmacological antagonists like G protein-coupled receptor 84 antagonist 8 may achieve immune modulation with reduced off-target effects compared to broad immunosuppressants [4] [7].
The functional consequences of G protein-coupled receptor 84 antagonism provide compelling evidence for therapeutic development. In concanavalin A-hepatitis models, treatment with the clinical-stage antagonist GLPG1205 significantly reduces serum alanine transaminase/aspartate transaminase levels and inflammatory cytokine expression, mirroring the protective effects observed in G protein-coupled receptor 84 knockout mice. In oncology, genetic ablation of G protein-coupled receptor 84 significantly impairs tumor growth in Lewis lung carcinoma and B16F0 melanoma models, with reduced myeloid-derived suppressor cell infiltration and enhanced cluster of differentiation 8-positive T-cell activation. Critically, pharmacological antagonism of G protein-coupled receptor 84 combined with anti-programmed cell death protein 1 therapy demonstrates synergistic antitumor effects, overcoming resistance to single-agent checkpoint blockade. These findings collectively validate G protein-coupled receptor 84 as a targetable node in the immune signaling network across diverse pathological contexts [1] [3] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1